molecular formula C17H12F3N3O2S B5587796 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Número de catálogo B5587796
Peso molecular: 379.4 g/mol
Clave InChI: DCFHAPVENJWTSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as THPPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. THPPA belongs to the family of pyridazinone compounds and has been shown to have a variety of biochemical and physiological effects.

Mecanismo De Acción

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide blocks P2X7 ion channels by binding to a specific site on the channel. This prevents the channel from opening and releasing pro-inflammatory cytokines. Additionally, 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the formation of inflammasomes, which are involved in the activation of the immune system. This dual mechanism of action makes 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide a promising therapeutic agent for the treatment of neuroinflammatory diseases.
Biochemical and Physiological Effects:
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to block P2X7 ion channels and inhibit inflammasome formation, 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide has been found to reduce the production of reactive oxygen species and prevent the activation of microglia, which are involved in the inflammatory response in the brain. 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to enhance the survival of neurons and improve cognitive function in animal models of neuroinflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for P2X7 ion channels, which allows for more specific targeting of these channels compared to other compounds that may have off-target effects. Additionally, 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide has been found to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
One limitation of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its relatively low yield in the synthesis method. This can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, more research is needed to fully understand the potential side effects of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide and its long-term safety profile.

Direcciones Futuras

There are several future directions for research on 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the potential use of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide as a therapeutic agent for neuroinflammatory diseases. Further studies are needed to determine the optimal dosage and treatment regimen for 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide, as well as its long-term safety profile.
Another area of interest is the development of new compounds based on 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide that may have improved potency and selectivity for P2X7 ion channels. Additionally, more research is needed to fully understand the mechanism of action of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide and its effects on other pathways involved in neuroinflammation.
Conclusion:
In conclusion, 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its ability to selectively block P2X7 ion channels and inhibit inflammasome formation make it a potential therapeutic agent for the treatment of neuroinflammatory diseases. However, more research is needed to fully understand the potential benefits and limitations of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide and to develop new compounds based on its structure.

Métodos De Síntesis

The synthesis of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-aminonicotinic acid with 2-thiophenecarboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 3-(trifluoromethyl)aniline in the presence of acetic anhydride and triethylamine to yield 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide. The overall yield of this synthesis method is around 30%.

Aplicaciones Científicas De Investigación

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively block a type of ion channel called P2X7, which is involved in the release of pro-inflammatory cytokines. This makes 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide a potential therapeutic agent for the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease.

Propiedades

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-3-1-4-12(9-11)21-15(24)10-23-16(25)7-6-13(22-23)14-5-2-8-26-14/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFHAPVENJWTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.